molecular formula C21H17ClFNO3 B1672361 2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide CAS No. 930470-97-6

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide

Cat. No.: B1672361
CAS No.: 930470-97-6
M. Wt: 385.8 g/mol
InChI Key: RWSCJEILSRMTEH-UHFFFAOYSA-N
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Description

DG70, also known as GSK1733953A, is a biphenyl amide compound. It is recognized for its high binding affinity as an inhibitor of the enzyme demethylmenaquinone methyltransferase (MenG). This enzyme is crucial in the biosynthesis of menaquinone, a molecule implicated in the pathogenesis of tuberculosis. DG70 has shown significant potential as a therapeutic agent against drug-resistant tuberculosis .

Mechanism of Action

Target of Action

The primary target of GSK1733953A is the Demethylmenaquinone Methyltransferase (MenG) . MenG is an essential enzyme involved in a critical terminal step of menaquinone biosynthesis . Menaquinone, also known as Vitamin K2, plays a vital role in the electron transport chain, a key component of cellular respiration .

Mode of Action

GSK1733953A acts as an inhibitor of MenG . It binds to the MenG enzyme, preventing it from catalyzing the final step in menaquinone biosynthesis . This inhibition disrupts the electron transport chain, thereby inhibiting cellular respiration .

Biochemical Pathways

The primary biochemical pathway affected by GSK1733953A is the menaquinone biosynthesis pathway . By inhibiting MenG, GSK1733953A disrupts the production of menaquinone, a key component of the electron transport chain . This disruption affects the cell’s ability to generate ATP, the main source of cellular energy .

Pharmacokinetics

The compound’s ability to inhibit both actively replicating and non-replicating mycobacterium tuberculosis suggests that it may have good bioavailability

Result of Action

The inhibition of MenG by GSK1733953A results in bactericidal effects against both actively replicating and non-replicating Mycobacterium tuberculosis . This suggests that GSK1733953A could potentially be used as a treatment for tuberculosis .

Action Environment

The compound’s effectiveness against both actively replicating and non-replicating mycobacterium tuberculosis suggests that it may be effective in a variety of physiological environments .

Preparation Methods

DG70 can be synthesized through a two-step synthetic procedure. The first step involves a Suzuki reaction between 3-bromo-4-methoxyaniline and (4-methoxyphenyl)boronic acid. The second step involves the reaction of the resulting product with 4-chloro-2-fluorobenzoic acid . The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.

Chemical Reactions Analysis

DG70 primarily undergoes inhibition reactions where it binds to the MenG enzyme, inhibiting its catalytic activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions. The major product of its reaction with MenG is the inhibition of the enzyme’s activity, leading to a decrease in menaquinone biosynthesis .

Scientific Research Applications

DG70 has several scientific research applications:

Comparison with Similar Compounds

    Isoniazid: A first-line antitubercular drug that targets mycolic acid synthesis.

    Rifampin: Another first-line drug that inhibits bacterial RNA synthesis.

    Bedaquiline: A newer drug that targets the ATP synthase enzyme in Mycobacterium tuberculosis.

DG70’s unique mechanism of action and high binding affinity make it a promising candidate for further research and development in the fight against tuberculosis.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSCJEILSRMTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345913
Record name 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930470-97-6
Record name 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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